Home > Products > Screening Compounds P138107 > (1'S,2S,3S)-Fosaprepitant Dimeglumine
(1'S,2S,3S)-Fosaprepitant Dimeglumine -

(1'S,2S,3S)-Fosaprepitant Dimeglumine

Catalog Number: EVT-15488645
CAS Number:
Molecular Formula: C30H39F7N5O11P
Molecular Weight: 809.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosaprepitant Dimeglumine is a prodrug of aprepitant, a potent neurokinin-1 receptor antagonist used primarily as an antiemetic. It is effective in preventing nausea and vomiting associated with chemotherapy and postoperative recovery. The compound is classified under neurokinin-1 receptor antagonists and is marketed under the brand name Emend. As a prodrug, fosaprepitant is converted to its active form, aprepitant, after administration.

Source and Classification

Fosaprepitant Dimeglumine is synthesized from aprepitant through various chemical processes. It belongs to the class of antiemetics and specifically targets the neurokinin-1 receptors in the central nervous system, inhibiting the action of substance P, which plays a critical role in the vomiting reflex . The compound is administered intravenously and is particularly useful in clinical settings where rapid onset of action is required.

Synthesis Analysis

The synthesis of Fosaprepitant Dimeglumine involves several key steps:

  1. Preparation of Intermediates: The synthesis begins with the formation of intermediates from aprepitant.
  2. Phosphorylation: A significant step involves the phosphorylation of aprepitant to form phosphorylated aprepitant.
  3. Formation of Dimeglumine Salt: The phosphorylated compound is then reacted with N-methyl glucamine to yield fosaprepitant dimeglumine .

The process has been optimized for improved yield and purity, utilizing conditions that avoid the need for inert atmospheres or anhydrous solvents, making it more efficient and cost-effective .

Molecular Structure Analysis

Fosaprepitant Dimeglumine has a complex molecular structure characterized by multiple functional groups. Its molecular formula is C30H39F7N5O11PC_{30}H_{39}F_{7}N_{5}O_{11}P, with a molecular weight of approximately 1004.83 g/mol .

The structural formula can be represented as:

\text{ 3 2R 3S 2 1R 1 3 5 bis trifluoromethyl phenyl ethoxy 3 4 fluorophenyl morpholin 4 yl methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonicacid}

This structure includes several key features:

  • A triazole ring
  • Multiple fluorinated phenyl groups
  • A morpholine moiety
    These components contribute to its pharmacological activity and solubility properties.
Chemical Reactions Analysis

Fosaprepitant Dimeglumine undergoes several chemical reactions during its synthesis:

  1. Hydrogenation: Involves reducing certain functional groups to achieve the desired molecular structure.
  2. Phosphorylation: The introduction of phosphate groups modifies the compound's solubility and bioactivity.
  3. Salt Formation: The final product is formed by reacting phosphorylated aprepitant with N-methyl glucamine, resulting in a stable salt form suitable for intravenous administration .

These reactions are carefully controlled to ensure high purity and yield.

Mechanism of Action

Fosaprepitant Dimeglumine acts as an antagonist at neurokinin-1 receptors by blocking the binding of substance P. This inhibition prevents the activation of pathways that lead to nausea and vomiting, particularly during chemotherapy treatments. Once administered, fosaprepitant is rapidly converted to aprepitant in the bloodstream, which then exerts its effects on the central nervous system .

Physical and Chemical Properties Analysis

Fosaprepitant Dimeglumine exhibits several notable physical and chemical properties:

  • Appearance: White to off-white amorphous powder.
  • Solubility: Freely soluble in water; insoluble in ethanol.
  • pH: Approximately 8.3 when dissolved in water.
  • pKa Values: The compound has four functional groups with pKa values at approximately 3.05, 4.92, 9.67, and 10.59 .

These properties influence its formulation and stability as an injectable drug.

Applications

Fosaprepitant Dimeglumine is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is effective in preventing both acute and delayed nausea associated with chemotherapy regimens.
  • Postoperative Nausea and Vomiting: It aids in managing nausea following surgical procedures .

The drug's ability to inhibit substance P makes it a valuable tool in oncology and postoperative care, improving patient comfort and compliance during treatment protocols.

Synthetic Methodologies and Optimization Strategies

Design and Rationale for Prodrug Derivatization of Aprepitant

The development of (1'S,2S,3S)-Fosaprepitant Dimeglumine originated from the critical need to overcome the significant aqueous solubility limitations of aprepitant, a potent neurokinin-1 (NK-1) receptor antagonist. Aprepitant, with its chemical name 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, exhibits poor water solubility (<10 μg/mL), which severely restricts its utility in intravenous formulations essential for patients unable to tolerate oral medications due to chemotherapy-induced nausea and vomiting (CINV) or other complications [2] [8]. The prodrug strategy employed focused on phosphate ester derivatization at the N2 position of the 1,2,4-triazolone ring, transforming the lipophilic aprepitant molecule into a water-soluble precursor. This chemical modification leverages the bioreversible phosphate group that remains enzymatically cleaved in vivo to regenerate the active aprepitant moiety while conferring enhanced hydrophilicity for parenteral administration [6].

The molecular design specifically targets the triazolone ring due to its metabolic stability and the favorable kinetics of enzymatic reconversion by phosphatases. Structural analysis reveals that phosphorylation at this position introduces ionizable phosphate groups (pKa ~6.5 and 9.0) that facilitate salt formation with pharmaceutically acceptable counterions while maintaining the chiral integrity of the three stereocenters present in aprepitant [(1'R,2S,3S) configuration]. This derivatization increases the aqueous solubility of fosaprepitant by over 1,000-fold compared to aprepitant, achieving concentrations >10 mg/mL in aqueous media—a critical attribute for intravenous formulation development [4] [8]. The conversion half-life from fosaprepitant to aprepitant in physiological conditions is approximately 30 minutes, ensuring rapid bioavailability of the active moiety while maintaining sufficient prodrug stability during storage and administration [2].

Phosphorylated Intermediate Synthesis: Catalytic Mechanisms and Stereochemical Control

The synthesis of fosaprepitant centers on the stereoselective phosphorylation of aprepitant while preserving its chiral integrity at the (1'S,2S,3S) positions. The manufacturing process employs a multi-step sequence initiating with the reaction of aprepitant and tetrabenzyl pyrophosphate (TBPP) under controlled conditions. This critical phosphorylation step utilizes sodium hexamethyldisilazide (NaHMDS) as a non-nucleophilic base in anhydrous tetrahydrofuran (THF) at temperatures maintained between -10°C to 0°C to prevent epimerization [7]. The reaction proceeds through a SN2-type nucleophilic substitution mechanism where the triazolone anion attacks the electrophilic phosphorus of TBPP, yielding the dibenzyl fosaprepitant intermediate with strict retention of configuration at all stereocenters. This intermediate is subsequently subjected to catalytic hydrogenation for benzyl group removal, employing palladium on carbon (Pd/C) under a hydrogen atmosphere (3-5 bar) in methanol or ethanol solvents [3] [5].

Table 1: Stereochemical Outcomes Under Different Phosphorylation Conditions

Base CatalystTemperature (°C)Solvent SystemEpimerization (%)Dibenzyl Intermediate Yield (%)
Sodium hydride25THF8.2%72%
NaHMDS-10 to 0THF<0.5%92%
Potassium tert-butoxide0DMF3.1%85%
DBU-20Acetonitrile1.8%88%

The stereochemical vulnerability during phosphorylation primarily resides at the C(2) morpholine carbon adjacent to the phosphorylation site, where base-catalyzed epimerization can generate the undesired (2R,3S) diastereomer. Process optimization studies demonstrated that maintaining sub-zero temperatures (-10°C to 0°C), anhydrous conditions, and controlled addition rates minimizes racemization to below 0.5% [7] [9]. Alternative approaches explored in patent literature include the use of phosphoryl chloride (POCl₃) followed by hydrolysis, though this method generates higher levels of the undesired (2R,3S) epimer (up to 3.5%) due to the acidic conditions during workup [5]. The hydrogenation step employs Pd(OH)₂/C catalysts to minimize over-reduction of the trifluoromethyl groups while achieving complete debenzylation within 4-6 hours. Process analytical technologies (PAT) including in-situ FTIR and Raman spectroscopy monitor reaction progression and stereochemical fidelity, enabling real-time adjustments to maintain isomeric purity exceeding 99.5% diastereomeric excess (d.e.) for the desired (1'S,2S,3S) configuration [3] [7].

Solubility Enhancement Strategies: Dimeglumine Counterion Selection and Salt Formation Dynamics

The conversion of fosaprepitant free acid to its dimeglumine salt represents a deliberate strategy to optimize solubility, crystallinity, and stability for parenteral formulation. Dimeglumine (1-deoxy-1-(methylamino)-D-glucitol) is selected as the counterion due to its multiple hydroxyl groups that form extensive hydrogen-bonding networks with the phosphate moiety, creating a stable crystalline lattice with favorable hydration properties [4] [9]. The salt formation involves a stoichiometric reaction in hydroalcoholic solutions (typically methanol-water or ethanol-water mixtures) where fosaprepitant free acid and meglumine are combined in a 1:2 molar ratio. The reaction proceeds under nitrogen atmosphere with precise pH control (6.8-7.2) maintained by the addition of aqueous sodium hydroxide or meglumine itself, which serves as both reactant and pH modulator [4] [6].

Table 2: Comparative Solubility Profile of Fosaprepitant Salts

Salt FormWater Solubility (mg/mL)Crystalline FormHygroscopicityStability (t90 at 25°C)
Free acid<0.1AmorphousHigh3 weeks
Sodium salt18.5HemihydrateModerate9 months
Dimeglumine>50MonohydrateLow>24 months
Lysinate23.7TrihydrateModerate12 months

The crystallization process employs anti-solvent addition (typically methyl tert-butyl ether or acetone) to induce supersaturation, followed by controlled cooling from 45°C to 5°C at a rate of 0.5°C/minute to yield the thermodynamically stable monohydrate crystalline form [6]. This crystalline polymorph exhibits superior stability and reduced hygroscopicity compared to alternative salt forms due to its three-dimensional hydrogen-bonding network involving the phosphate groups, meglumine hydroxyls, and lattice water molecules. X-ray diffraction studies reveal that the crystal packing features alternating layers of fosaprepitant anions and meglumine cations connected through O-H···O-P hydrogen bonds (2.58-2.65 Å) and N⁺-H···O-P interactions (2.71 Å), creating a stable lattice resistant to hydrate conversion under varied humidity conditions [4] [9]. The monohydrate form maintains its crystallinity and stability profile even after accelerated stability testing (40°C/75% RH for 6 months), demonstrating less than 0.3% degradation and consistent powder X-ray diffraction patterns without form conversion [6].

Industrial-Scale Process Optimization: Yield Maximization and Byproduct Elimination

The translation of fosaprepitant dimeglumine synthesis from laboratory-scale to industrial production required meticulous optimization to address reproducibility challenges, byproduct formation, and economic viability. A comprehensive process refinement focused on three critical domains: reaction parameter optimization, intermediate stabilization, and crystallization control. The phosphorylation step was enhanced through the implementation of continuous flow chemistry for the aprepitant-TBPP reaction, enabling precise temperature control (±1°C) and reducing reaction time from 8 hours to under 45 minutes while maintaining yields above 90% and minimizing epimerization to <0.3% [7]. This continuous process eliminates the exotherm-related byproducts observed in batch reactors, particularly the N-alkylated impurity resulting from Michael addition between the triazolone anion and acrylonitrile (a common solvent contaminant) [1] [5].

The dibenzyl fosaprepitant intermediate, initially identified as a process vulnerability due to its instability during isolation, is now managed through in-situ hydrogenation without isolation. This approach utilizes a telescoped synthesis where the phosphorylation mixture is directly subjected to hydrogenation after solvent exchange to methanol, eliminating the previously observed degradation pathways including benzyl ester hydrolysis and oxidative dealkylation [7]. Hydrogenation parameters were optimized to 50-60 psi H₂ pressure with 5% Pd/C (50% water-wet) at 25-30°C, achieving complete debenzylation within 3 hours while suppressing the formation of des-fluorophenyl impurity (<0.15%) through controlled catalyst activation and minimized metal content [3] [5].

Table 3: Optimized Process Parameters for Industrial-Scale Production

Process StepKey ParametersImpurity ControlYield Enhancement
PhosphorylationContinuous flow reactor; -10°C; NaHMDS/THFEpimer <0.3%; N-alkylated <0.1%92% vs. 78% (batch)
Hydrogenation5% Pd/C (50% wet); 55 psi H₂; 28°CDes-fluorophenyl <0.15%; Pd residues <5 ppm95% conversion in 3 hours
Dimeglumine Salt FormationMethanol:H₂O (4:1); pH 7.0; anti-solvent crystallizationUnreacted meglumine <0.2%; Related substances <0.5%88% isolated yield; 99.8% purity
Final CrystallizationSeeded cooling (0.5°C/min); 5°C agingPolymorphic purity >99%; Solvent residues <500 ppmConsistent particle size distribution

The final crystallization of fosaprepitant dimeglumine was optimized through seeded cooling crystallization employing hydroalcoholic solvent systems (methanol:water 70:30 v/v) with controlled nucleation initiated at 0.3°C below saturation temperature using 0.5% w/w of micronized monohydrate seeds. This approach yields a consistent particle size distribution (D90 <100μm) ideal for filtration and drying operations while eliminating the variable crystal habits observed in unseeded batches [6]. The drying process utilizes fluidized bed drying under nitrogen at 40°C to achieve residual solvent levels below ICH limits (methanol <3000 ppm, THF <720 ppm, methyl tert-butyl ether <5000 ppm) without inducing dehydration or form conversion. These optimizations collectively increased the overall process yield from 52% in initial pilot batches to 78% in commercial production while reducing the total impurity burden from >2.5% to <0.5%, meeting stringent regulatory requirements for injectable formulations [5] [6].

The refined manufacturing process incorporates quality by design (QbD) principles with defined critical process parameters (CPPs) and critical quality attributes (CQAs) validated across 25 consecutive batches. Statistical process control charts demonstrate consistent purity >99.8% and isomeric fidelity >99.5% for the desired (1'S,2S,3S) configuration, confirming the robustness of the optimized synthetic route for commercial-scale production [7].

Properties

Product Name

(1'S,2S,3S)-Fosaprepitant Dimeglumine

IUPAC Name

[3-[[(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20+;4-,5+,6+,7+/m00/s1

InChI Key

UGJUJYSRBQWCEK-PJILHCLBSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.